Direct Head-to-Head Comparison of Potency and Metabolic Stability: MBX-4132 vs. KKL-35
MBX-4132 was directly benchmarked against its parent lead compound, KKL-35. While both inhibit trans-translation, MBX-4132 demonstrates substantially improved drug-like properties essential for in vivo applications. The data shows MBX-4132 has a 7.8-fold lower cytotoxic risk (CC50 = 22 µM vs. 2.8 µM) and an 8-fold longer microsomal half-life (T1/2 > 60 min vs. < 8 min) compared to KKL-35 [1].
| Evidence Dimension | Cytotoxicity (HeLa cells) & Microsomal Stability |
|---|---|
| Target Compound Data | CC50 = 22 µM; Murine microsome T1/2 > 60 min |
| Comparator Or Baseline | KKL-35: CC50 = 2.8 µM; Murine microsome T1/2 < 8 min |
| Quantified Difference | 7.8-fold improvement in CC50; >8-fold improvement in stability |
| Conditions | HeLa cell cytotoxicity assay; Murine liver microsome stability assay |
Why This Matters
This direct comparator data validates that MBX-4132, not the generic lead KKL-35, is the appropriate procurement choice for any study involving mammalian cell culture or in vivo animal models.
- [1] Aron, Z. D., Mehrani, A., Hoffer, E. D., et al. (2021). trans-Translation inhibitors bind to a novel site on the ribosome and clear Neisseria gonorrhoeae in vivo. Nature Communications, 12, 1799. (Figure 1B) View Source
